molecular formula C6H6N2 B6253232 4-ethynyl-2-methyl-1H-imidazole CAS No. 2137959-23-8

4-ethynyl-2-methyl-1H-imidazole

Cat. No.: B6253232
CAS No.: 2137959-23-8
M. Wt: 106.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-ethynyl-2-methyl-1H-imidazole” is a chemical compound with the molecular weight of 106.13 . It is a powder in its physical form .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They have been used in hydroamination, hydrosilylation, Heck reaction, and Henry reaction .


Physical and Chemical Properties Analysis

“this compound” has a melting point of 82-83 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Mechanism of Action

While the specific mechanism of action for “4-ethynyl-2-methyl-1H-imidazole” is not available, imidazoles have been found to interact with various targets such as Carbonic anhydrase 2, Myoglobin, and Carbonic anhydrase 5A, mitochondrial .

Safety and Hazards

The safety information for “4-ethynyl-2-methyl-1H-imidazole” includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The future challenges in the field of imidazoles include further advancements in the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are areas of ongoing research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethynyl-2-methyl-1H-imidazole involves the reaction of 2-methyl-1H-imidazole with an ethynylating agent.", "Starting Materials": [ "2-methyl-1H-imidazole", "Ethynylating agent (e.g. ethynyltrimethylsilane, ethynylmagnesium bromide)" ], "Reaction": [ "Add the ethynylating agent dropwise to a solution of 2-methyl-1H-imidazole in anhydrous solvent (e.g. THF, ether) under an inert atmosphere (e.g. nitrogen).", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding a protic solvent (e.g. water, methanol) and acid (e.g. hydrochloric acid, acetic acid) to protonate the imidazole ring.", "Extract the product with an organic solvent (e.g. dichloromethane, ethyl acetate) and dry over anhydrous magnesium sulfate.", "Purify the product by column chromatography or recrystallization from a suitable solvent (e.g. ethanol, methanol)." ] }

CAS No.

2137959-23-8

Molecular Formula

C6H6N2

Molecular Weight

106.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.